methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxylate group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-{[2,2,2-trichloro-1-(4-methoxybenzoyl)amino]ethyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-{[2,2,2-trichloro-1-(2-thienylcarbonyl)amino]ethyl}amino)benzoate
Uniqueness
Its structural features allow for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Biological Activity
Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure includes a cyclopentathiophene core and various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
The compound has the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C₁₆H₁₈Cl₃N₂O₃S |
Molecular Weight | 324.73 g/mol |
IUPAC Name | This compound |
Appearance | Solid |
Storage Conditions | Room Temperature |
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activities. For instance, derivatives of similar thiophene compounds have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
In a study evaluating a series of thiophene derivatives, it was found that the presence of electron-withdrawing groups such as chlorine enhanced cytotoxicity against cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Similar compounds have been shown to exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiophene moiety is believed to enhance membrane permeability, allowing for better interaction with microbial targets .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Interaction : Its structural features allow it to bind effectively to various receptors and proteins involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death .
Study on Anticancer Activity
A recent study investigated the anticancer effects of a series of thiophene derivatives including methyl 2-(substituted amino)-5,6-dihydro-4H-cyclopenta[b]thiophene carboxylates. Results indicated that compounds with halogen substitutions exhibited IC50 values as low as 0.25 µM against A549 cells .
Antimicrobial Evaluation
In another study focusing on antimicrobial activity, derivatives were tested against Pseudomonas aeruginosa and Mycobacterium tuberculosis. The results showed promising activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL for various derivatives .
Properties
Molecular Formula |
C16H15Cl3N2O3S2 |
---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H15Cl3N2O3S2/c1-24-14(23)11-8-4-2-5-9(8)26-13(11)21-15(16(17,18)19)20-12(22)10-6-3-7-25-10/h3,6-7,15,21H,2,4-5H2,1H3,(H,20,22) |
InChI Key |
WVNAZDRIKNCAIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.